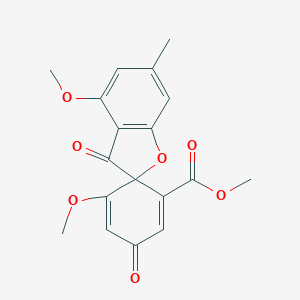

Trypacidin

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZYINVXZDQCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940533 | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-29-4 | |

| Record name | Trypacidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1900-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking Antifungal and Antiprotozoal Therapeutics: A Technical Guide to the Identification of the Trypacidin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypacidin, a spore-borne secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus, has garnered significant interest for its potent antiprotozoal and antiphagocytic activities.[1] This polyketide-derived compound is a promising candidate for the development of novel therapeutics. Understanding its biosynthesis is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the identification and characterization of the this compound biosynthetic gene cluster (BGC), detailing the experimental protocols and key findings that have elucidated its genetic basis.

The this compound Biosynthetic Gene Cluster (tpc)

The this compound biosynthetic gene cluster, also referred to as the tyn cluster, is located on chromosome 4 of Aspergillus fumigatus.[2] It spans a 25 kb subtelomeric region and comprises 13 genes.[2][3][4] The identification of this cluster was achieved through a combination of genome mining, comparative genomics with known polyketide biosynthetic pathways (e.g., geodin, monodictyphenone, and aflatoxin), and functional gene characterization.[1][4]

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene Name | Locus ID (Af293) | Proposed Function | Experimental Evidence |

| tpcA (tynA) | AFUA_4G14580 | O-methyltransferase | Proteomic data[3] |

| tpcB (tynB) | AFUA_4G14570 | Metallo-beta-lactamase type thioesterase (MβL-TE) | Gene deletion leads to loss of this compound production[4] |

| tpcC (tynC) | AFUA_4G14560 | Non-reducing polyketide synthase (NR-PKS) | Gene deletion completely abolishes this compound production[1][4] |

| tpcD (tynD) | AFUA_4G14550 | Transcriptional coactivator | Sequence homology[5] |

| tpcE (tynE) | AFUA_4G14540 | Zn(II)2Cys6 transcription factor | Gene deletion results in loss of this compound production[4] |

| tpcF (tynF) | AFUA_4G14530 | Glutathione S-transferase | Proteomic data[3] |

| tpcG (tynG) | AFUA_4G14520 | FAD-dependent monooxygenase | Sequence homology |

| tpcH (tynH) | AFUA_4G14510 | Methyltransferase | Homology to geodin biosynthesis[4] |

| tpcI (tynI) | AFUA_4G14500 | Short-chain dehydrogenase | Sequence homology |

| tpcJ (tynJ) | AFUA_4G14490 | Dihydrogeodin oxidase/laccase | Sequence homology |

| tpcK (tynK) | AFUA_4G14470 | Decarboxylase | Proteomic data, gene deletion alters metabolite profile[3][4] |

| tpcL (tynL) | AFUA_4G14480 | Anthrone oxidase | Homology to geodin biosynthesis[4] |

| tpcM (tynM) | AFUA_4G14460 | Methyltransferase | Homology to geodin biosynthesis[4] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the non-reducing polyketide synthase TpcC. The proposed pathway involves several intermediates, including endocrocin, emodin, and questin.[4][6] The pathway is regulated by both cluster-specific transcription factors, such as TpcE, and global regulators of secondary metabolism, LaeA and BrlA.[3][4]

References

- 1. Gene disruption in Aspergillus fumigatus using a PCR-based strategy and in vivo recombination in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. funcmetabol.com [funcmetabol.com]

- 3. A Modified Recombineering Protocol for the Genetic Manipulation of Gene Clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aspergillus fumigatus [bio-protocol.org]

The Regulation of Trypacidin Production by LaeA and BrlA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypacidin, a polyketide secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus, has garnered interest for its antiprotozoal and cytotoxic activities.[1][2][3] Its production is intricately linked to fungal development and is controlled by a sophisticated regulatory network. This technical guide provides an in-depth examination of the core regulatory axis governing this compound biosynthesis, focusing on the roles of the global regulator LaeA and the key developmental transcription factor BrlA. We will dissect their hierarchical relationship, present quantitative data on their impact on gene expression and metabolite production, detail relevant experimental protocols, and visualize the regulatory pathways and workflows.

The LaeA/BrlA Regulatory Cascade

The synthesis of this compound is encoded by the this compound biosynthetic gene cluster (tpc), a 13-gene locus spanning approximately 25 kb on chromosome 4 of A. fumigatus.[4][5] The expression of this cluster is tightly controlled by both global and pathway-specific regulators. At the apex of this specific regulatory hierarchy are LaeA and BrlA.

LaeA , a conserved nuclear protein, functions as a global regulator of secondary metabolism in many filamentous fungi.[6][7][8] It is a component of the Velvet protein complex and is believed to modulate gene expression epigenetically, likely through methyltransferase activity that alters chromatin structure, making biosynthetic gene clusters accessible for transcription.[9][10][11] Deletion of laeA results in the silencing of numerous secondary metabolite gene clusters, including the tpc cluster, and a significant reduction in the virulence of A. fumigatus.[12][13][14]

BrlA is a C2H2-type zinc finger transcription factor that serves as the master regulator of conidiation (asexual sporulation).[15][16][17] Its expression initiates the central regulatory cascade of asexual development. Beyond its role in morphogenesis, BrlA is now understood to be a master regulator of secondary metabolism, particularly for metabolites associated with conidia, such as this compound.[18][19]

Crucially, these two regulators are not independent. Studies have established a clear hierarchical link: LaeA acts upstream of BrlA . Transcriptional analysis shows that brlA expression is significantly diminished in a ΔlaeA mutant, whereas laeA expression remains largely unaffected in a ΔbrlA strain.[18] The proposed mechanism involves LaeA preventing the formation of repressive heterochromatin at the brlA promoter, thereby permitting its expression.[18][19] This LaeA-dependent activation of BrlA, in turn, leads to the activation of the tpc gene cluster. BrlA's regulation of the cluster is also mediated by the pathway-specific transcription factor, TpcE, whose gene is positively regulated by BrlA.[18][20]

Data Presentation: Quantitative Effects of LaeA and BrlA

The deletion of laeA or brlA has profound and quantifiable effects on the expression of the tpc gene cluster and the subsequent production of this compound. While much of the literature presents this as a qualitative loss, transcriptomic and metabolomic analyses provide a clearer picture.

| Gene/Metabolite | Strain Background | Effect on Expression/Production | Reference |

| tpc Gene Cluster | ΔlaeA | Nearly all (97%) of secondary metabolite gene clusters, including tpc, showed significantly decreased expression. | [12] |

| brlA | ΔlaeA | Significantly reduced expression. | [18] |

| laeA | ΔbrlA | No significant impact on expression. | [18] |

| tpcE (pathway-specific TF) | ΔbrlA | Positively regulated by BrlA; expression is reduced. | [18] |

| This compound | ΔlaeA | Production is blocked/severely reduced. | [4][5] |

| This compound | ΔbrlA | Production is blocked, particularly on solid media that induces conidiation. | [1][9][18] |

| Analysis Type | Strain Comparison | Observed Outcome | Reference |

| Global Transcriptome (Microarray) | Wild-Type vs. ΔlaeA | Genes in 13 of 22 secondary metabolite gene clusters were expressed at significantly lower levels in the ΔlaeA mutant. | [13][14] |

| Global Transcriptome (RNA-Seq) | Wild-Type vs. ΔbrlA | Remarkable concordance with LaeA-dependent regulation of BGCs active during spore formation. | [17] |

| Metabolite Profiling (HPLC) | ΔbrlA vs. Complemented Strain (ΔbrlA::brlA) | The HPLC chromatogram for the ΔbrlA mutant lacks the characteristic peak for this compound, which is present in the complemented strain. | [1][21] |

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the regulatory cascade from LaeA to the production of this compound.

Experimental Workflow

This diagram outlines a typical workflow for generating and analyzing a gene knockout mutant to study this compound production.

Experimental Protocols

Gene Knockout Cassette Construction via Fusion PCR

This protocol is adapted from methodologies for high-throughput gene replacement in Aspergillus species.[22]

-

Primer Design: Design three sets of primers:

-

5' Flank: A pair to amplify an ~1 kb region immediately upstream of the target gene's (laeA or brlA) start codon. The reverse primer should have a 20-25 bp tail homologous to the 5' end of the selectable marker.

-

3' Flank: A pair to amplify an ~1 kb region immediately downstream of the target gene's stop codon. The forward primer should have a 20-25 bp tail homologous to the 3' end of the selectable marker.

-

Selectable Marker: A pair to amplify a marker cassette (e.g., hygromycin phosphotransferase, hph).

-

-

Component PCR: Perform three separate PCR reactions using high-fidelity DNA polymerase to amplify the 5' flank, 3' flank, and the selectable marker from genomic DNA and a plasmid template, respectively.

-

Purification: Purify all three PCR products using a gel extraction kit to remove primers and polymerase.

-

Fusion PCR:

-

Combine the purified 5' flank, 3' flank, and selectable marker amplicons in an equimolar ratio.

-

Use the outermost primers (forward primer from the 5' flank and reverse primer from the 3' flank) for the amplification.

-

Run a PCR program with a limited number of cycles (typically 10-15) without primers to allow the fragments to anneal at their homologous ends and extend, followed by 20-25 cycles after adding the outer primers to amplify the full-length cassette.

-

-

Verification: Run the final product on an agarose gel to confirm the correct size of the full knockout cassette. Purify the cassette for transformation.

Protoplast Transformation of A. fumigatus

This protocol is a standard method for introducing DNA into filamentous fungi.[23]

-

Spore Inoculation: Inoculate A. fumigatus spores into liquid Glucose Minimal Medium (GMM) and grow for 12-16 hours at 37°C with shaking to obtain young, healthy mycelia.

-

Mycelia Digestion: Harvest mycelia by filtration and wash with a stabilization buffer (e.g., 0.6 M MgSO4). Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex) in the same buffer and incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are released.

-

Protoplast Purification: Separate protoplasts from mycelial debris by filtering through sterile Miracloth. Pellet the protoplasts by gentle centrifugation, wash twice with a sorbitol-based buffer (STC buffer), and resuspend in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.

-

Transformation:

-

To 100 µL of the protoplast suspension, add 5-10 µg of the purified gene knockout cassette DNA.

-

Add 25 µL of a PEG solution (e.g., 60% PEG 4000) and mix gently. Incubate on ice for 20 minutes.

-

Add 1 mL of the same PEG solution and continue incubation at room temperature for 15 minutes.

-

-

Plating and Selection: Add 10 mL of molten, stabilized regeneration agar (e.g., GMM with sorbitol) cooled to 45-50°C. Pour the mixture onto plates containing the appropriate selective agent (e.g., hygromycin B). Incubate at 37°C for 2-4 days until transformant colonies appear.

Northern Blot Analysis for Gene Expression

This is a classic method to determine the transcript size and relative abundance of a specific mRNA.[24][25]

-

Fungal Culture and RNA Extraction: Grow wild-type and mutant strains under conditions that promote this compound production (e.g., solid agar for 3-5 days). Harvest mycelia, freeze immediately in liquid nitrogen, and grind to a fine powder. Extract total RNA using a TRIzol-based method followed by purification.

-

RNA Quantification and Gel Electrophoresis: Quantify the RNA and verify its integrity. Load 10-20 µg of total RNA per lane onto a denaturing formaldehyde-agarose gel. Run the gel until the dye front has migrated sufficiently.

-

Blotting: Transfer the size-separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.

-

Probe Preparation: Synthesize a DNA probe specific to the gene of interest (e.g., brlA or a tpc cluster gene) via PCR. Label the probe with ɑ-³²P-dCTP using a random priming kit.

-

Hybridization: Pre-hybridize the nylon membrane in a hybridization buffer at 42-65°C (depending on the buffer) for several hours. Add the denatured, radiolabeled probe to the buffer and hybridize overnight.

-

Washing and Detection: Wash the membrane under stringent conditions to remove the non-specifically bound probe. Expose the membrane to an X-ray film or a phosphor screen to detect the radioactive signal. The intensity of the resulting band corresponds to the abundance of the target mRNA. Use a loading control, such as the 18S rRNA, to normalize the results.

HPLC Analysis of this compound

This method is used to separate, identify, and quantify this compound from fungal extracts.[1][3]

-

Culture and Extraction: Grow the fungal strains on solid Potato Dextrose Agar (PDA) for 8-13 days at 25°C.[1][21] After incubation, dice the agar and culture, and extract with an organic solvent like chloroform or ethyl acetate.

-

Sample Preparation: Evaporate the organic solvent under vacuum. Re-dissolve the dried residue in a small, known volume of methanol or a suitable mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Separation:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: Use a Diode Array Detector (DAD) or UV detector set to monitor wavelengths relevant for this compound (e.g., 270 nm).[1]

-

-

Quantification and Identification: Run a standard of purified this compound to determine its retention time and create a standard curve for quantification. Compare the retention time and UV-Vis spectrum of the peak in the sample chromatogram to the standard to confirm its identity. For definitive identification, collect the corresponding fraction and analyze by Mass Spectrometry (MS).

Conclusion and Future Directions

The regulation of this compound production in Aspergillus fumigatus is a model for understanding the intricate connection between fungal development and secondary metabolism. The hierarchical control exerted by the global regulator LaeA over the developmental master regulator BrlA provides a clear framework for how broad epigenetic control is translated into specific metabolic outputs. This LaeA-BrlA axis is a critical checkpoint for the synthesis of not only this compound but a suite of other conidia-associated metabolites.

For researchers, this regulatory network presents several opportunities. Manipulating laeA or brlA expression can be a powerful tool to activate silent gene clusters or enhance the production of known bioactive compounds. For drug development professionals, understanding this pathway is crucial. As LaeA is a key determinant of virulence, it represents a potential target for novel antifungal therapies aimed at disarming the pathogen by inhibiting its chemical arsenal. Further research into the precise molecular interactions within the Velvet complex and the downstream targets of BrlA will continue to illuminate the complex biology of this important human pathogen.

References

- 1. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]

- 3. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]

- 4. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA | PLOS Pathogens [journals.plos.org]

- 14. Transcriptional regulation of chemical diversity in Aspergillus fumigatus by LaeA. | J. Craig Venter Institute [jcvi.org]

- 15. Transcriptional Profiling Identifies a Role for BrlA in the Response to Nitrogen Depletion and for StuA in the Regulation of Secondary Metabolite Clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] C 2 H 2 Transcription Factor brlA Regulating Conidiation and Affecting Growth and Biosynthesis of Secondary Metabolites in Aspergillus clavatus | Semantic Scholar [semanticscholar.org]

- 17. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An LaeA- and BrlA-Dependent Cellular Network Governs Tissue-Specific Secondary Metabolism in the Human Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An LaeA- and BrlA-Dependent Cellular Network Governs Tissue-Specific Secondary Metabolism in the Human Pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]

- 22. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Northern blot analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Northern blot analysis for expression profiling of mRNAs and small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiphagocytic Properties of Trypacidin Against Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypacidin, a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus, has been identified as a virulence factor with antiphagocytic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on macrophages, with a focus on its ability to inhibit phagocytosis. This document summarizes the available data, outlines detailed experimental protocols for studying these effects, and proposes potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of mycology, immunology, and drug development who are investigating fungal pathogenesis and seeking to identify novel therapeutic targets.

Introduction

Aspergillus fumigatus is a ubiquitous mold that releases numerous conidia into the environment. In immunocompromised individuals, inhalation of these conidia can lead to invasive aspergillosis, a life-threatening infection. The initial line of defense against A. fumigatus in the lungs is the innate immune system, with alveolar macrophages playing a critical role in recognizing, engulfing, and eliminating the conidia through a process called phagocytosis.

A. fumigatus has evolved various strategies to evade this immune surveillance. One such strategy is the production of secondary metabolites that can modulate host immune responses. This compound, a polyketide synthesized by a gene cluster including the polyketide synthase tynC, has been shown to contribute to the virulence of A. fumigatus by impairing the phagocytic function of macrophages.[1][2] Studies have demonstrated that A. fumigatus conidia lacking this compound are more readily phagocytosed by macrophages compared to wild-type conidia, suggesting a direct role for this metabolite in immune evasion.[1][2]

This guide will delve into the known antiphagocytic properties of this compound, present methodologies for its investigation, and explore its potential mechanisms of action.

Quantitative Data on this compound's Effects

While direct quantitative data on the inhibition of macrophage phagocytosis by purified this compound (e.g., IC50 values) is limited in the current literature, the existing evidence strongly supports its antiphagocytic role. The primary evidence comes from comparative studies between wild-type A. fumigatus and mutant strains unable to produce this compound.

Table 1: Qualitative and Cytotoxicity Data for this compound

| Parameter | Organism/Cell Line | Effect | Concentration | Reference |

| Phagocytosis | Murine Alveolar Macrophages | Increased phagocytosis of ΔtynC mutant conidia compared to wild-type | Not Applicable | [1] |

| Phagocytosis | Dictyostelium discoideum (Amoeba) | Increased phagocytosis of ΔtynC mutant conidia compared to wild-type | Not Applicable | [1] |

| Cytotoxicity (IC50) | Human A549 lung cells | Decreased cell viability and cell lysis | ~7 µM | [3] |

| Cytotoxicity | Human bronchial epithelial cells | Toxic effects observed in a similar concentration range as A549 cells | Not Specified | [3] |

Proposed Mechanism of Antiphagocytic Action

The precise molecular mechanism by which this compound inhibits macrophage phagocytosis has not been fully elucidated. However, based on the known processes of phagocytosis and the cytotoxic effects of this compound, a hypothetical mechanism can be proposed. Phagocytosis is a complex process that relies on the dynamic rearrangement of the actin cytoskeleton and is regulated by a network of signaling pathways.[4][5] this compound may interfere with one or more steps in this process.

Interference with Actin Cytoskeleton Dynamics

The engulfment of particles by macrophages requires the polymerization and depolymerization of actin filaments to form a phagocytic cup.[4][6] It is plausible that this compound, either directly or indirectly, disrupts this process.

Dysregulation of Macrophage Signaling Pathways

Several signaling pathways are crucial for initiating and regulating phagocytosis, including those involving phosphoinositide 3-kinase (PI3K), Rho family GTPases (such as Rac1 and Cdc42), and various protein kinases.[7][8] this compound's known cytotoxicity is associated with the induction of oxidative stress, leading to necrotic cell death.[3] This induction of oxidative stress could also dysregulate the signaling pathways essential for phagocytosis.

Below is a diagram illustrating a hypothetical signaling pathway for this compound's antiphagocytic action.

Caption: Hypothetical signaling pathway of this compound's antiphagocytic action.

Experimental Protocols

The following protocols are adapted from established methods for studying macrophage phagocytosis and can be used to investigate the specific effects of this compound.

Preparation of Macrophages

This protocol describes the isolation and culture of bone marrow-derived macrophages (BMDMs).

-

Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee protocols.

-

Dissect the femurs and tibias and flush the bone marrow with sterile RPMI-1640 medium using a 25-gauge needle.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with RPMI-1640 and resuspend in BMDM medium (RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).

-

Culture the cells in petri dishes at 37°C in a 5% CO2 incubator for 7 days to allow differentiation into macrophages.

Phagocytosis Inhibition Assay

This assay quantifies the effect of purified this compound on the phagocytosis of A. fumigatus conidia by macrophages.

-

Prepare Macrophages: Seed differentiated BMDMs into 24-well plates containing glass coverslips and allow them to adhere overnight.

-

Prepare Conidia: Harvest conidia from a 5-day-old culture of A. fumigatus (e.g., a strain expressing a fluorescent protein like GFP for easy visualization) and resuspend in PBS.

-

Treatment: Treat the adherent macrophages with varying concentrations of purified this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 1-2 hours.

-

Infection: Add the fluorescently labeled conidia to the macrophage cultures at a multiplicity of infection (MOI) of 5:1 (conidia:macrophage).

-

Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.

-

Washing: Wash the cells three times with cold PBS to remove non-ingested conidia.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. To differentiate between internalized and externally bound conidia, stain the external conidia with a specific antibody (e.g., anti-Aspergillus antibody conjugated to a different fluorophore) before permeabilizing the macrophages.

-

Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantification: Determine the phagocytic index by counting the number of ingested conidia per 100 macrophages. The percentage of phagocytosis inhibition can be calculated relative to the vehicle control.

References

- 1. Automated quantification of the phagocytosis of Aspergillus fumigatus conidia by a novel image analysis algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the antiphagocytic this compound gene cluster in the human-pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunological responses and actin dynamics in macrophages are controlled by N-cofilin but are independent from ADF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Integrity of the Actin Cytoskeleton of Host Macrophages is Necessary for Mycobacterial Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of Trypacidin: A Technical Overview of its Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Trypacidin, a polyketide metabolite produced by the fungus Aspergillus fumigatus, has demonstrated a range of intriguing biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's cytotoxic, antibacterial, and anti-inflammatory properties. While the exploration of this compound derivatives remains a nascent field with limited publicly available data, this document consolidates the known quantitative data for the parent compound, details key experimental methodologies for its study, and visualizes its known mechanisms of action. This guide aims to serve as a foundational resource to stimulate further research into the therapeutic potential of this compound and its prospective analogs.

Introduction

This compound is a secondary metabolite known to be present in the spores of Aspergillus fumigatus.[1] Historically recognized for its anti-protozoal properties, recent research has unveiled a broader spectrum of biological effects, including potent cytotoxicity against cancer cell lines, targeted antibacterial action, and pro-inflammatory responses.[2][3] Despite these promising activities, the synthesis and biological evaluation of this compound derivatives are not extensively reported in the current literature. This guide, therefore, focuses on the established biological profile of this compound, providing a framework for future structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | IC50 Value | Reference |

| A549 (Human Lung Carcinoma) | MTT | ~7 µM | [1][4] |

| HBEpC (Human Bronchial Epithelial Cells) | MTT | 9.2 ± 2.0 µM | [5] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Assay Type | MIC Value | MBC Value | Reference |

| Vibrio parahaemolyticus | Broth Dilution | 31.25 µg/mL | 62.5 µg/mL | [3][6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of biological activity. The following sections provide protocols for key assays used in the study of this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549 or HBEpC) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Following incubation, remove the treatment medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Formazan Solubilization: Incubate the plates for 3-4 hours to allow for the formation of formazan crystals. Subsequently, remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.

-

Stimulation and Treatment: Pre-incubate the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL), for 1 hour. Then, add various concentrations of the test compound (e.g., this compound) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Protocol (adapted from EUCAST guidelines for Aspergillus):

-

Inoculum Preparation: Prepare a suspension of Aspergillus conidia in sterile saline with a surfactant (e.g., Tween 20). Adjust the conidial concentration to 2 x 10^5 - 5 x 10^5 CFU/mL using a hemocytometer.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI 1640 medium supplemented with 2% glucose in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of growth.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Cytotoxicity

This compound has been shown to induce oxidative stress in lung cells, leading to necrotic cell death.[1][4] The initial steps involve the intracellular formation of nitric oxide (NO) and hydrogen peroxide (H2O2).

Caption: this compound-induced cytotoxicity workflow.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for screening compounds for cytotoxic activity.

Caption: General workflow for cytotoxicity screening.

Conclusion and Future Directions

This compound exhibits significant cytotoxic and antibacterial activities that warrant further investigation for potential therapeutic applications. However, the lack of published research on this compound derivatives represents a considerable gap in the field. Future research should focus on the synthesis of this compound analogs to explore structure-activity relationships and to potentially enhance efficacy and reduce toxicity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for such future endeavors, which could unlock the full therapeutic potential of this intriguing natural product.

References

- 1. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]

- 3. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Trypacidin: A Key Virulence Factor of Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of trypacidin, a spore-borne secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. This compound plays a crucial role in the fungus's pathogenicity, contributing to its ability to evade the host immune system and cause tissue damage. This document details its biosynthesis, mechanism of action, and its impact on host cells, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

Aspergillus fumigatus is the primary causative agent of invasive aspergillosis, a life-threatening infection predominantly affecting immunocompromised individuals. The virulence of A. fumigatus is not attributed to a single factor but rather to a combination of attributes, including its rapid growth at human body temperature and the production of a diverse arsenal of bioactive secondary metabolites.[1] Among these, this compound, a polyketide mycotoxin, has been identified as a significant virulence factor.[2][3]

First isolated in the 1960s and noted for its anti-protozoal properties, this compound is localized in the conidia (asexual spores) of the fungus.[4][5][6] This strategic placement suggests a dual role: protecting the fungus from environmental predators like amoebae and acting as a pre-formed offensive weapon upon inhalation by a mammalian host.[2][6] Its presence on airborne spores means it is one of the first fungal molecules to interact with the host's respiratory system.[4][5][7] This guide will explore the genetic basis of its production, its molecular mechanism of toxicity, and its function in thwarting host defenses.

Biosynthesis and Genetic Regulation

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the tpc or tyn cluster.

-

Gene Cluster Architecture : The this compound BGC resides in a subtelomeric region on chromosome 4 and comprises 13 genes.[2][8] The core of this cluster is the tpcC (or tynC) gene, which encodes a non-reducing polyketide synthase (NR-PKS) responsible for assembling the molecule's backbone.[9][10] Deletion of the tynC gene results in the complete abolishment of this compound production.[10]

-

Regulatory Network : The expression of the tpc gene cluster is not constitutive but is tightly controlled by global secondary metabolism regulators. Key transcription factors include:

-

LaeA : A master regulator of secondary metabolism in many filamentous fungi, LaeA is required for the expression of the tpc cluster.[2][9]

-

BrlA : A central transcription factor controlling conidiation (spore formation), BrlA ensures that this compound production is coordinated with spore development, leading to its accumulation in the conidia.[2][3][9]

-

This regulatory linkage ensures that this compound is specifically packaged into the infectious propagules of the fungus.

References

- 1. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]

- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the antiphagocytic this compound gene cluster in the human-pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Environmental Factors Influencing Trypacidin Synthesis in Fungi

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Trypacidin, a mycotoxin produced by the fungus Aspergillus fumigatus, has garnered significant interest for its antiprotozoal, cytotoxic, and antiphagocytic properties. The biosynthesis of this polyketide is intricately regulated by a variety of environmental cues, which directly impact the expression of the this compound biosynthetic gene cluster (tpc). Understanding these factors is paramount for optimizing its production for research and potential therapeutic applications, as well as for comprehending its role in fungal pathogenesis. This technical guide provides an in-depth analysis of the key environmental determinants affecting this compound synthesis, detailed experimental protocols for its study, and a summary of the underlying regulatory pathways.

Core Environmental Factors Regulating this compound Synthesis

The production of this compound is not constitutive but is instead a highly regulated process influenced by the fungus's perception of its surrounding environment. The primary factors identified to date include temperature and the chemical composition of the growth substrate. Other factors such as light, pH, and aeration, known to globally affect fungal secondary metabolism, are also considered.

Temperature

Temperature is a critical environmental factor that dictates the expression of the this compound gene cluster in the conidia (asexual spores) of A. fumigatus. Research has demonstrated a distinct temperature-dependent regulation, with significantly higher production at lower temperatures.

-

Optimal Temperature for Synthesis: Conidia produced at 25°C accumulate abundant amounts of this compound.[1][2]

-

Inhibition at Host Temperature: Conversely, production is significantly lower or non-existent in conidia from cultures grown at 37°C, which mimics the temperature of the human body.[1][3]

-

Gene Cluster Regulation: This temperature-dependent production is a direct result of transcriptional regulation. RNA-sequencing analyses have revealed that the transcription of the entire 13-gene tpc cluster is sharply and coordinately activated at 25°C, while being repressed at 37°C.[1][3][4]

Nutrient Composition and Chemical Induction

The chemical environment and nutrient availability are powerful modulators of secondary metabolism. While this compound is not produced in some standard laboratory media like potato dextrose broth (PDB), its synthesis can be triggered by the presence of specific chemical inducers.

-

Induction by Crude Drug Extracts: The addition of certain crude drug extracts to the culture medium can induce potent this compound production.[5] Nine specific extracts, including those from Goboshi (Burdock fruit), Kyonin (apricot kernel), and Kujin (Sophora root), were identified as effective inducers.[5]

-

Active Fractions: Further fractionation of these extracts revealed that the active inducing compounds are water-soluble.[5] This suggests that specific polar molecules within these natural products are responsible for activating the biosynthetic pathway.

-

Nutrient Limitation: While not studied specifically for this compound, general studies on fungi show that nutrient limitation, particularly of nitrogen or phosphorus, can significantly alter secondary metabolite profiles.[6][7][8] This remains a potential area of investigation for this compound regulation.

Light

Light is a key environmental signal that governs development and secondary metabolism in many fungi, often mediated by the Velvet regulatory complex (VeA/VelB/LaeA).[9][10]

-

Global Regulatory Link: The global regulator LaeA, a core component of the Velvet complex, is known to be a positive regulator of the this compound gene cluster.[11][12]

-

Inferred Light Regulation: Since LaeA is involved in the fungal light response, it is plausible that light conditions (i.e., presence, absence, or specific wavelengths) can influence this compound synthesis via LaeA-mediated regulation, although direct experimental evidence is pending.[9] In Aspergillus nidulans, light accelerates asexual development while affecting the production of various secondary metabolites.[13]

pH and Aeration

Ambient pH and oxygen availability are fundamental parameters that affect fungal growth, enzyme function, and nutrient uptake.[14][15][16] While direct studies linking pH and aeration to this compound synthesis are lacking, their profound impact on overall fungal physiology suggests they are likely to be influential. The optimal pH for most fungi is in the slightly acidic to neutral range (pH 3-7).[14][17] Alterations outside this range can impact the activity of enzymes essential for primary and secondary metabolism. Similarly, as an aerobic organism, A. fumigatus requires oxygen for growth and many biosynthetic processes; thus, the level of aeration can be expected to impact metabolic flux towards this compound production.

Quantitative Data Summary

The following table summarizes the quantitative findings on the impact of environmental factors on this compound synthesis, based on transcriptional data (Fragments Per Kilobase of transcript per Million mapped reads - FPKM) and relative production levels.

| Environmental Factor | Condition | Organism | Effect on this compound Synthesis | Gene Cluster (tpc) Expression | Reference |

| Temperature | 25°C (vs. 37°C) | A. fumigatus | Significantly Increased Production | Sharply and coordinately activated | [1][3][4] |

| 37°C (vs. 25°C) | A. fumigatus | Significantly Decreased / Abolished | Repressed | [1][3][4] | |

| Chemical Induction | PDB + Goboshi Extract | A. fumigatus | Induced (Not detected in PDB alone) | Implied Activation | [5] |

| PDB + Kyonin Extract | A. fumigatus | Induced (Not detected in PDB alone) | Implied Activation | [5] | |

| PDB + Kujin Extract | A. fumigatus | Induced (Not detected in PDB alone) | Implied Activation | [5] |

Regulatory Signaling Pathways

The synthesis of this compound is controlled by a hierarchical network of transcription factors, including both global regulators that respond to broad environmental and developmental signals, and pathway-specific regulators that act directly on the tpc gene cluster.

-

Global Regulators:

-

LaeA: A key global regulator of secondary metabolism in fungi, LaeA is required for the expression of the tpc cluster.[11][12] It is part of the Velvet complex, which integrates signals like light.[9]

-

BrlA: A primary transcription factor controlling conidiation (spore formation). Its regulatory role indicates a strong link between this compound production and the asexual reproductive cycle, which is consistent with the toxin being primarily located in the conidia.[11][12]

-

-

Pathway-Specific Regulators:

-

TpcE: A Zn(II)2Cys6 transcription factor located within the tpc cluster. TpcE is homologous to AflR, the well-known regulator of aflatoxin synthesis.[11][18] Deletion of tpcE completely abolishes this compound production, confirming its essential role as the pathway-specific activator.[11]

-

TpcD: Located adjacent to TpcE, this gene encodes a co-activator homologous to AflS. TpcD is also essential for this compound synthesis and likely functions by interacting with TpcE to facilitate the transcriptional activation of the cluster's structural genes.[11][18]

-

Experimental Protocols

Reproducible methodologies are crucial for studying secondary metabolite production. The following sections detail protocols derived from published literature for the culture, induction, extraction, and analysis of this compound.

Protocol 1: Temperature-Dependent this compound Production

This protocol is adapted from studies investigating the effect of temperature on A. fumigatus conidia.[1][3]

-

Strain and Culture Medium: Use Aspergillus fumigatus strain Af293 or a similar wild-type strain known to produce this compound. Prepare Potato Dextrose Agar (PDA) plates.

-

Inoculation: Inoculate the center of the PDA plates with a suspension of A. fumigatus spores (e.g., 1 x 10^6 spores in 10 µL).

-

Incubation: Incubate one set of plates at 25°C and a parallel set at 37°C for 7 days in the dark to allow for robust growth and conidiation.

-

Conidia Harvesting: Flood the surface of the plates with a sterile saline solution (0.9% NaCl) containing 0.05% Tween 80. Gently scrape the surface with a sterile spreader to dislodge the conidia.

-

Extraction:

-

Filter the conidial suspension through sterile glass wool to remove mycelial fragments.

-

Centrifuge the suspension to pellet the conidia.

-

Resuspend the conidial pellet in methanol and vortex vigorously.

-

Sonicate or use bead beating to ensure complete cell lysis and extraction.

-

Centrifuge to remove cellular debris and collect the methanol supernatant.

-

-

Analysis: Filter the methanol extract through a 0.45 µm filter and analyze using HPLC-DAD as described in Protocol 4.3.

Protocol 2: Chemical Induction of this compound Synthesis

This protocol is based on the methodology used to identify inducers from crude drugs.[5]

-

Inducer Preparation:

-

Reflux 90 g of the crude drug (e.g., Goboshi/Burdock fruit) with 900 mL of water for 50 minutes.

-

Filter the solution through gauze and lyophilize the filtrate to obtain a powdered extract.

-

Prepare a stock solution of the extract and sterilize by filtration.

-

-

Culture Conditions:

-

Prepare Potato Dextrose Broth (PDB) as the liquid culture medium.

-

Add the sterile crude drug extract to the PDB to a final concentration of 2.4 mg/mL.

-

Prepare a control flask of PDB without the extract.

-

-

Inoculation and Incubation: Inoculate the flasks with an A. fumigatus spore suspension. Incubate at 25°C for 7 days with shaking.

-

Extraction:

-

After incubation, separate the mycelium from the broth by filtration.

-

Extract the entire culture (broth + mycelium) with an equal volume of an organic solvent like chloroform or ethyl acetate.

-

Evaporate the organic phase to dryness under vacuum.

-

Redissolve the dried residue in a small volume of methanol for analysis.

-

-

Analysis: Analyze the extract via HPLC-DAD (Protocol 4.3) and compare the chromatogram to the control culture to confirm the induction of the this compound peak.

Protocol 3: HPLC-DAD Analysis of this compound

This is a general analytical method for detecting and quantifying this compound.[3][19]

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both acidified with 0.1% formic acid or acetic acid, is typically used.

-

Example Gradient: Start with 20% acetonitrile, ramp to 95% acetonitrile over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Detection: Monitor the elution profile with the DAD. This compound has a characteristic UV absorbance maximum around 286-287 nm.[5][19]

-

Quantification: For quantitative analysis, a standard curve should be generated using purified this compound of a known concentration. The peak area from the sample chromatogram can then be used to determine the concentration.

References

- 1. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]

- 6. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of Nitrogen and Phosphorus Limitation on Fatty Acid Contents in Aspergillus oryzae [frontiersin.org]

- 9. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Changes of global gene expression and secondary metabolite accumulation during light-dependent Aspergillus nidulans development - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 14. researchgate.net [researchgate.net]

- 15. ijseas.com [ijseas.com]

- 16. Frontiers | Improvement of Saccharomyces propagation performance through oxygen-enriched air and aeration parameter variation [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

Trypacidin mechanism of action on protozoan parasites

An In-Depth Technical Guide to the Mechanism of Action of Trypacidin on Protozoan Parasites

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide secondary metabolite produced by Aspergillus fumigatus, was first identified in 1963 for its antiprotozoal properties against Trypanosoma cruzi and Toxoplasma gondii[1][2][3]. Despite this early discovery, detailed investigations into its specific mechanism of action within protozoan parasites are notably scarce in publicly available literature. In contrast, its mode of action has been more thoroughly elucidated in bacterial and mammalian cell models. This technical guide synthesizes the existing data, presents the known quantitative biological activities of this compound, and extrapolates two primary hypothesized mechanisms of action against protozoan parasites based on current research. Furthermore, this document provides detailed experimental protocols and conceptual diagrams to guide future research in this area.

Quantitative Biological Activity of this compound

Quantitative data on the inhibitory effects of this compound on protozoan parasites is not available in the reviewed literature. The table below summarizes the known efficacy of this compound against bacterial and mammalian cells, highlighting a critical knowledge gap in the parasitology field.

| Target Organism/Cell Line | Assay Type | Metric | Value | Reference(s) |

| Vibrio parahaemolyticus | Broth Dilution | MIC | 31.25 µg/mL | [1][4] |

| Vibrio parahaemolyticus | Broth Dilution | MBC | 62.5 µg/mL | [1] |

| Human Lung Carcinoma (A549) | MTT Assay | IC₅₀ | ~7.4 µM | [2][5][6] |

| Human Lung Carcinoma (A549) | LDH Assay | IC₅₀ | ~7.4 µM | [6] |

| Human Bronchial Epithelial (HBEpC) | Cytotoxicity | IC₅₀ | ~7 µM | [5] |

| Trypanosoma cruzi | Not Specified | Activity | Reported | [1] |

| Toxoplasma gondii | Not Specified | Activity | Reported | [1] |

-

MIC : Minimum Inhibitory Concentration

-

MBC : Minimum Bactericidal Concentration

-

IC₅₀ : Half-maximal Inhibitory Concentration

Hypothesized Mechanisms of Action in Protozoan Parasites

Based on its observed effects in other biological systems, two primary mechanisms can be proposed for this compound's action against protozoa. These hypotheses provide a foundational framework for future investigation.

Hypothesis 1: Disruption of Cell Membrane and Wall Integrity

Studies on the bacterium Vibrio parahaemolyticus have shown that this compound exerts a potent destructive effect on the cell envelope[1][4]. It significantly increases the permeability of the cell wall and cell membrane, leading to the leakage of essential intracellular macromolecules such as nucleic acids and proteins. This loss of cellular contents disrupts normal metabolic processes and results in cell death[1]. Many protozoan parasites, while lacking a rigid cell wall like bacteria, possess a plasma membrane that is critical for maintaining homeostasis. Disruption of this barrier would be a viable and potent mechanism of action.

Caption: Hypothesized workflow for this compound-induced membrane disruption in protozoa.

Hypothesis 2: Induction of Oxidative Stress and Necrotic Cell Death

Research using human lung cell lines has revealed a distinct mechanism of action for this compound. Within the first hour of exposure, this compound induces the intracellular formation of reactive nitrogen species (RNS), specifically nitric oxide (NO), and reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂)[5]. This surge in oxidative and nitrosative stress triggers a necrotic cell death pathway over the subsequent 24 hours. Notably, markers of apoptosis, such as the formation of apoptotic bodies or a decrease in mitochondrial membrane potential, are not observed, indicating a non-apoptotic death mechanism[5][7]. Oxidative stress is a well-established mechanism for several existing antiprotozoal drugs, making this a highly plausible pathway in parasites like Plasmodium, Trypanosoma, and Toxoplasma, which are known to be vulnerable to oxidative damage.

References

- 1. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]

- 4. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scielo.br [scielo.br]

The Role of Trypacidin in Fungal-Amoeba Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex microbial ecosystems of the soil, fungi and amoebae are engaged in a constant predator-prey battle. The opportunistic human pathogen Aspergillus fumigatus has evolved a sophisticated chemical arsenal to defend itself against predation by phagocytic amoebae, such as Dictyostelium discoideum. A key player in this defense is trypacidin , a spore-borne secondary metabolite. This technical guide provides an in-depth overview of the role of this compound in these interactions, focusing on its quantitative effects, the experimental protocols used to study them, and the potential signaling pathways involved.

Quantitative Effects of this compound on Amoebae

This compound exhibits significant anti-amoebic properties, primarily by inhibiting phagocytosis and affecting cell viability. While specific dose-response data for purified this compound on amoebae is limited in the current literature, studies comparing wild-type this compound-producing A. fumigatus with mutant strains lacking the this compound biosynthetic gene cluster (tpc or tyn) provide compelling evidence of its role.

Table 1: Effect of this compound on Phagocytosis of Aspergillus fumigatus Conidia by Dictyostelium discoideum

| Fungal Strain | Presence of this compound | Phagocytosis Rate by D. discoideum | Reference |

| Wild-Type A. fumigatus | Yes | Lower | |

| ΔtynC/tpcC Mutant A. fumigatus | No | Significantly Higher |

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 | Assay | Reference |

| Human A549 Lung Cells | ~7 µM | MTT Assay (Cell Viability) | |

| Human A549 Lung Cells | ~7 µM | LDH Assay (Cell Lysis) | |

| Human Bronchial Epithelial Cells | Similar to A549 cells | Not specified |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the role of this compound in fungal-amoeba interactions. These protocols are based on established methods used in the cited literature.

Amoeba Viability Assay (Trypan Blue Exclusion)

This protocol is a standard method to assess the viability of amoeboid cells following exposure to a compound of interest.

Workflow for Amoeba Viability Assay

Caption: Workflow for determining amoeba viability using the Trypan Blue exclusion method.

Detailed Methodology:

-

Amoeba Culture: Culture Dictyostelium discoideum axenically in a suitable medium (e.g., HL5) at 22°C to the mid-logarithmic growth phase.

-

Cell Preparation: Harvest the amoebae by centrifugation and wash them twice with a sterile saline buffer (e.g., Sorrensen's phosphate buffer). Resuspend the cells in the same buffer and determine the cell concentration using a hemocytometer.

-

Treatment: Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL. Aliquot the cell suspension into a multi-well plate and add purified this compound at various concentrations. Include a solvent control (e.g., DMSO).

-

Incubation: Incubate the plate at 22°C for the desired time (e.g., 24 hours).

-

Staining: After incubation, mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Counting: Incubate the mixture for 3-5 minutes at room temperature. Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Phagocytosis Assay

This assay quantifies the ability of amoebae to phagocytose fungal conidia. The protocol compares the uptake of conidia from a wild-type A. fumigatus strain with that of a this compound-deficient mutant.

Workflow for Phagocytosis Assay

Caption: Workflow for quantifying the phagocytosis of fungal conidia by amoebae.

Detailed Methodology:

-

Preparation of Amoebae and Conidia: Prepare D. discoideum cells as described in the viability assay. Harvest conidia from wild-type and ΔtynCA. fumigatus strains grown on solid agar plates.

-

Fluorescent Labeling of Conidia: Resuspend the conidia in a labeling buffer and incubate with a fluorescent dye such as fluorescein isothiocyanate (FITC) according to the manufacturer's instructions. Wash the labeled conidia to remove excess dye.

-

Co-incubation: Co-incubate the amoebae and labeled conidia in a multi-well plate at a specific multiplicity of infection (MOI), for example, 10 conidia per amoeba.

-

Incubation: Incubate the plate for 1-2 hours at 22°C to allow for phagocytosis.

-

Quenching and Analysis: To differentiate between internalized and externally attached conidia, add a quenching agent like Trypan Blue, which will quench the fluorescence of the external conidia.

-

Quantification: Analyze the samples using fluorescence microscopy or flow cytometry. For microscopy, count the number of amoebae that have ingested conidia and the number of conidia per amoeba. For flow cytometry, quantify the fluorescence intensity of the amoeba population, which corresponds to the amount of ingested conidia.

Signaling Pathways and Cellular Effects

The precise molecular signaling pathways in amoebae that are targeted by this compound have not yet been fully elucidated. However, based on its observed antiphagocytic effects, a hypothetical model can be proposed.

Hypothetical Signaling Pathway of this compound-Induced Phagocytosis Inhibition

Phagocytosis in Dictyostelium discoideum is a complex process involving the actin cytoskeleton and a network of signaling molecules. This compound likely interferes with one or more steps in this process.

Caption: Hypothetical model of this compound-mediated inhibition of phagocytosis in amoebae.

Postulated Mechanism:

-

Interaction with Surface Receptors: this compound on the surface of A. fumigatus conidia may interact with specific or non-specific receptors on the amoeba's plasma membrane, preventing the initial recognition and binding steps necessary for phagocytosis.

-

Disruption of Signaling Cascades: this compound could penetrate the amoeba cell and directly interfere with key signaling molecules involved in the phagocytic pathway. This could include proteins that regulate actin polymerization, such as small GTPases (e.g., Rac, Cdc42), kinases, and phosphatases.

-

Interference with the Actin Cytoskeleton: The process of engulfment during phagocytosis is driven by the dynamic reorganization of the actin cytoskeleton to form a phagocytic cup. This compound may disrupt this process by inhibiting actin polymerization or promoting depolymerization, thus preventing the formation of the phagosome.

Conclusion and Future Directions

This compound is a crucial secondary metabolite that protects Aspergillus fumigatus from predation by amoebae. Its primary role in this interaction is the inhibition of phagocytosis, which is coupled with cytotoxic effects at higher concentrations. While the antiphagocytic effect is well-documented through comparative studies of wild-type and mutant fungal strains, there is a need for more quantitative data on the direct effects of purified this compound on amoebae.

Future research should focus on:

-

Determining the dose-dependent effects and IC50 value of purified this compound on the viability and phagocytic capacity of Dictyostelium discoideum and other amoebae.

-

Identifying the specific molecular targets of this compound within the amoeba to elucidate the precise mechanisms of its antiphagocytic and cytotoxic activities.

-

Investigating the signaling pathways in amoebae that are modulated by this compound, using techniques such as phosphoproteomics and transcriptomics.

-

Exploring the potential of this compound and its derivatives as novel anti-protozoal agents.

A deeper understanding of the molecular basis of this compound's function in fungal-amoeba interactions will not only provide insights into microbial ecology and evolution but may also open new avenues for the development of therapeutic agents against pathogenic protozoa.

Temperature-Dependent Regulation of Trypacidin Gene Expression in Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the temperature-dependent regulation of the trypacidin gene cluster in the opportunistic human pathogen Aspergillus fumigatus. This compound is a polyketide secondary metabolite with antiprotozoal and antiphagocytic properties, potentially playing a role in the fungus's survival and virulence.[1][2] Understanding the environmental control of its production is crucial for comprehending fungal pathogenesis and for potential therapeutic applications. This document outlines the quantitative expression data, key signaling pathways, and detailed experimental protocols relevant to this regulatory mechanism.

Quantitative Data on Gene Expression

The expression of the this compound biosynthesis gene cluster (tpc), which comprises 13 contiguous genes (tpcA to tpcM), is sharply and coordinately regulated by the ambient temperature during conidiation.[3] RNA-sequencing analysis has revealed a significant upregulation of the entire gene cluster at lower temperatures, leading to a corresponding increase in this compound accumulation in the conidia.[3][4]

Table 1: Temperature-Dependent Expression of the tpc Gene Cluster

| Culture Temperature | tpc Gene Cluster Transcription Level | This compound Accumulation in Conidia |

| 25°C | Sharply and coordinately activated | Abundant |

| 37°C | Basal/Low | Little to none |

| 45°C | Basal/Low | Not specified, but implied to be low |

Data summarized from Hagiwara et al. (2017).[3][4]

Signaling Pathways in Secondary Metabolite Regulation

The regulation of secondary metabolism in filamentous fungi is a complex process involving hierarchical layers of transcriptional regulators that respond to environmental cues such as light and temperature.[5][6] In Aspergillus species, a key regulatory system is the Velvet complex, which includes the proteins VeA and LaeA.[5][7][8]

The Velvet complex (composed of VeA, VelB, and LaeA) is a master regulator that links environmental signals to the expression of secondary metabolite gene clusters.[5][9] LaeA, a global regulator, is known to be essential for the expression of numerous secondary metabolite clusters, including this compound.[2][8][10] Studies have shown that the regulatory role of VeA and the Velvet complex can be temperature-dependent, influencing the expression of specific gene clusters differently at various temperatures.[6] At 37°C, the expression of many secondary metabolite gene clusters requires VeA, while LaeA is necessary at both 30°C and 37°C.[6] This suggests a model where temperature acts as a signal that is transduced through the Velvet complex to control the chromatin state and accessibility of specific gene clusters like tpc to the transcriptional machinery.

Caption: Proposed signaling pathway for this compound regulation.

Experimental Protocols

Investigating the temperature-dependent expression of the tpc gene cluster involves several key molecular biology techniques. Detailed methodologies are provided below.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the transcript levels of specific genes, in this case, the genes within the tpc cluster.[11][12]

Methodology:

-

RNA Extraction:

-

Harvest fungal mycelia or conidia grown at the desired temperatures (e.g., 25°C and 37°C).

-

Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.[13]

-

Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, gene-specific primers for the target tpc gene and a reference gene (e.g., actin or tubulin), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the PCR in a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[14]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

-

Caption: Workflow for qRT-PCR analysis of gene expression.

Northern Blotting

Northern blotting is a classic technique used to detect and quantify specific RNA molecules in a sample.[15]

Methodology:

-

RNA Extraction: Extract total RNA as described in the qRT-PCR protocol.

-

Gel Electrophoresis:

-

Denature 10-20 µg of total RNA with formaldehyde and formamide.

-

Separate the RNA by size on a denaturing agarose gel containing formaldehyde.[16]

-

-

Transfer:

-

Crosslinking: UV crosslink the RNA to the membrane to permanently fix it.[13][17]

-

Hybridization:

-

Pre-hybridize the membrane in a hybridization buffer at a specific temperature (e.g., 65°C) for at least 1 hour.[13]

-

Prepare a labeled DNA or RNA probe specific to the tpc gene of interest (e.g., using 32P-labeled nucleotides or non-radioactive labels like digoxigenin).[15]

-

Add the labeled probe to the hybridization buffer and incubate overnight.[13]

-

-

Washing and Detection:

Caption: Step-by-step workflow for Northern blot analysis.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the in vivo interaction of specific proteins (like transcription factors or modified histones) with particular genomic DNA regions.[18][19][20] This can be used to investigate if regulatory proteins like LaeA or VeA directly bind to the promoter regions of the tpc gene cluster under different temperature conditions.

Methodology:

-

Cross-linking:

-

Treat fungal cells grown at different temperatures with formaldehyde to cross-link proteins to DNA in vivo.[21]

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the chromatin.

-

Shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.[20]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-LaeA or anti-VeA).

-

Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C in the presence of a high salt concentration.